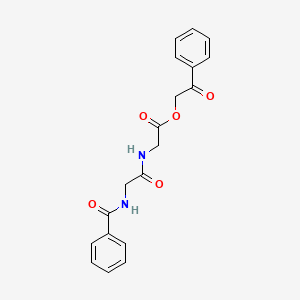![molecular formula C22H14O4S3 B10886750 S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate](/img/structure/B10886750.png)
S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate: is an organic compound characterized by the presence of furan and phenyl groups linked through sulfur atoms This compound is notable for its complex structure, which includes multiple aromatic rings and thioester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-furoyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Thioester Formation: The 2-furoyl chloride is then reacted with 4-mercaptophenol in the presence of a base such as triethylamine to form 4-(2-furoylthio)phenol.
Coupling Reaction: The 4-(2-furoylthio)phenol is further reacted with 4-chlorothiophenol in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols or thioethers.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Science: The compound is used in the synthesis of polymers with enhanced thermal and mechanical properties.
Electronics: It is utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the thioester groups, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the aromatic rings in the compound can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
- S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarboxylate
- S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-thiophenecarbothioate
- S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-pyrrolecarbothioate
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the aromatic rings differ, leading to variations in their chemical properties and reactivity.
- Reactivity: The presence of different heteroatoms (e.g., oxygen, sulfur, nitrogen) in the aromatic rings can influence the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, the presence of a pyrrole ring may enhance the compound’s ability to interact with biological targets, making it more suitable for pharmaceutical applications.
Properties
Molecular Formula |
C22H14O4S3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
S-[4-[4-(furan-2-carbonylsulfanyl)phenyl]sulfanylphenyl] furan-2-carbothioate |
InChI |
InChI=1S/C22H14O4S3/c23-21(19-3-1-13-25-19)28-17-9-5-15(6-10-17)27-16-7-11-18(12-8-16)29-22(24)20-4-2-14-26-20/h1-14H |
InChI Key |
BFYMODPPPHMGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10886670.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)valinate](/img/structure/B10886675.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate](/img/structure/B10886679.png)


![N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10886704.png)
![5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B10886712.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886727.png)
![(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886739.png)
![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10886741.png)
![2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate](/img/structure/B10886746.png)
![4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886754.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886773.png)
